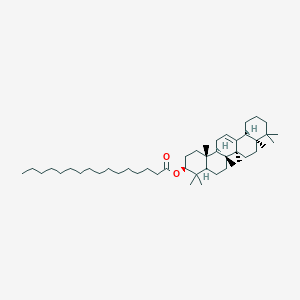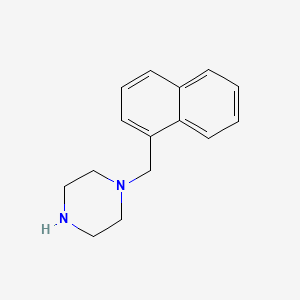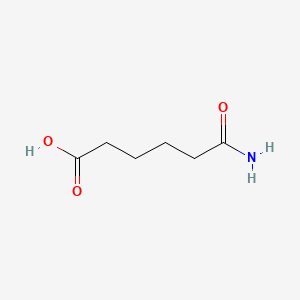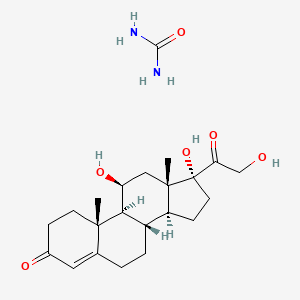
Ruthenium tetroxide
説明
Ruthenium tetroxide (RuO4) is an inorganic compound with a yellow volatile solid appearance that melts near room temperature . It has the odor of ozone and is often used in organic synthesis . It is also the anhydride of hyperruthenic acid (H2RuO5) .
Synthesis Analysis
Ruthenium tetroxide is prepared by oxidation of ruthenium (III) chloride with NaIO4 . The reaction initially produces sodium diperiododihydroxoruthenate (VI), which then decomposes in acid solution to the tetroxide .Molecular Structure Analysis
RuO4 forms two crystal structures, one with cubic symmetry and another with monoclinic symmetry, isotypic to OsO4. The molecule adopts a tetrahedral geometry, with the Ru–O distances ranging from 169 to 170 pm .Chemical Reactions Analysis
Ruthenium tetroxide is increasingly being used in organic synthesis. It can catalyze useful synthetic transformations such as oxidation of hydrocarbons, oxidative cleavage of C–C double bonds, oxidative cleavage of terminal and internal alkynes, oxidation of alcohols to carboxylic acids, dihydroxylation of alkenes, oxidative degradation of phenyl and other heteroaromatic nuclei, and oxidative cyclization of dienes .Physical And Chemical Properties Analysis
RuO4 is a yellow volatile solid that melts near room temperature. It has a density of 3.29 g/cm3, a melting point of 25.4 °C, and a boiling point of 40.0 °C. It is soluble in water (2% w/v at 20 °C) and other solvents such as carbon tetrachloride and chloroform .科学的研究の応用
Organic Synthesis
Ruthenium tetroxide is increasingly being used in organic synthesis . It has proven to be a reagent able to catalyse useful synthetic transformations . Protocols for oxidation of hydrocarbons, oxidative cleavage of C–C double bonds, oxidative cleavage of terminal and internal alkynes, oxidation of alcohols to carboxylic acids, dihydroxylation of alkenes, oxidative degradation of phenyl and other heteroaromatic nuclei, oxidative cyclization of dienes, have now reached a good level of improvement .
Oxidation of Alcohols
Ruthenium tetroxide is used in the oxidation of primary and secondary alcohols to carbonyl compounds . The first oxidation of a primary alcohol to carboxylic acid using Ruthenium tetroxide was reported by Berkowitz and Rylander in 1958 .
Phase Transfer Catalyst
Ruthenium tetroxide has been applied as a phase transfer catalyst in a biphasic system comprised of carbon tetrachloride and saturated aqueous sodium chloride . This system has been used for the regeneration of spent oxidant, for the oxidation of benzyl alcohol, benzaldehyde and p-anisaldehyde .
Medical Diagnostics
Ruthenium and their complexes are mainly used in determination of ferritin, calcitonin and cyclosporine and folate level in the human body for diagnosis of diseases .
Antimicrobial and Anticancer Activity
Ruthenium complexes have shown potential in treatment aspects focusing on immunosuppressant, antimicrobial and anticancer activity .
Monitoring Core Degradation
Ruthenium tetroxide allows making a diagnosis of the core degradation and quantifying the potential release into the atmosphere . This is particularly useful in the context of nuclear fission products .
作用機序
Target of Action
Ruthenium tetroxide (RuO4) is a strong oxidizing agent that reacts with a wide range of organic compounds . It reacts strongly with both saturated and unsaturated lipid molecules, as well as with proteins, glycogen, and monosaccharides . This broad reactivity makes it a versatile tool in organic chemistry.
Mode of Action
RuO4 interacts with its targets through oxidation reactions. It is consumed by the reaction and moves into the aqueous layer as RuO2 (soluble in water), where it is oxidized back to RuO4 by the stoichiometric reoxidant . This cyclical process allows RuO4 to act as a catalyst in various reactions .
Biochemical Pathways
RuO4 is involved in several biochemical pathways, primarily those involving oxidation reactions. For example, it can oxidize hydrocarbons, cleave C–C double bonds, oxidize alcohols to carboxylic acids, and perform dihydroxylation of alkenes . It can also oxidize terminal and internal alkynes, degrade phenyl and other heteroaromatic nuclei, and catalyze the oxidative cyclization of dienes .
Pharmacokinetics
The pharmacokinetics of RuO4 are largely determined by its physical properties. It is a volatile solid that sublimes easily at room temperature . It is sparingly soluble in water but freely soluble in carbon tetrachloride (CCl4), in which it forms stable solutions . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of RuO4’s action is the oxidation of its target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can oxidize adamantane to 1-adamantanol . In organic synthesis, it can oxidize primary alcohols to carboxylic acids .
Action Environment
The action of RuO4 is influenced by various environmental factors. Its reactivity can be fine-tuned by controlling the pH of the medium and using a range of co-oxidants . It is always generated in situ and used in catalytic quantities, at least in organic reactions . Its volatility and reactivity with common organic solvents necessitate careful handling in a well-ventilated fume hood .
Safety and Hazards
Ruthenium tetroxide has an acrid odor and its vapors are irritating to eyes and the respiratory tract. It is recommended to handle it only in a hood and avoid contact with skin and eyes . In case of spillage, it should be flushed with sodium bisulfite solution to decompose RuO4 and then flushed with plenty of water .
将来の方向性
Ruthenium tetroxide is increasingly being used in organic synthesis due to its ability to catalyze useful synthetic transformations . New processes, synthetic applications, theoretical studies, and unusual transformations in the chemistry of RuO4 have been published in recent years . The trend towards the development of novel oxidation processes using RuO4 is relentless .
特性
IUPAC Name |
tetraoxoruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFMDWMEOCWXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ru](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuO4, O4Ru | |
| Record name | Ruthenium(VIII) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ruthenium_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51429-86-8 (tri-hydrochloride salt) | |
| Record name | Ruthenium tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20174373 | |
| Record name | Ruthenium tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow solid; mp = 25.4 deg C; [Merck Index] | |
| Record name | Ruthenium tetroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ruthenium tetroxide | |
CAS RN |
20427-56-9 | |
| Record name | Ruthenium tetroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTHENIUM TETROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E960G9RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)




![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)


![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)

